N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
Description
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-2-6-18(7-3-16)25-21(27)17-4-8-19(9-5-17)29-22-20(23-10-11-24-22)26-12-14-28-15-13-26/h4-5,8-11,16,18H,2-3,6-7,12-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOCNKYWSDRUAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.
Attachment of the Morpholinyl-Pyrazine Moiety: The morpholinyl-pyrazine group can be introduced via a nucleophilic substitution reaction. This involves reacting 3-chloropyrazine with morpholine in the presence of a base like potassium carbonate.
Coupling of the Methylcyclohexyl Group: The final step involves coupling the methylcyclohexyl group to the benzamide core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the benzamide core, potentially converting it to an amine.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can help elucidate their functions and mechanisms.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with biological targets relevant to diseases, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinyl-pyrazine moiety may facilitate binding to these targets, while the benzamide core could modulate the compound’s overall activity. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylcyclohexyl)-4-[(3-piperidin-4-ylpyrazin-2-yl)oxy]benzamide: Similar structure but with a piperidine ring instead of morpholine.
N-(4-methylcyclohexyl)-4-[(3-pyrrolidin-4-ylpyrazin-2-yl)oxy]benzamide: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the morpholinyl-pyrazine moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple research fields.
Biological Activity
N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide, also known by its CAS number 1251630-34-8, is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and receptor modulation. This article provides an in-depth review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.5 g/mol. The compound features a complex structure that includes a benzamide moiety linked to a morpholine-pyrazine unit, which is crucial for its biological activity.
The compound is believed to act as a modulator of various biological pathways, particularly those involving receptor tyrosine kinases (RTKs). Research has shown that compounds with similar structures can inhibit key RTKs involved in cancer progression, such as EGFR and PDGFR. The binding affinity and selectivity for these targets are critical for its potential use as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating the cytotoxicity of related compounds, it was found that certain analogs exhibited significant inhibitory effects against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The most potent analogs showed IC50 values ranging from 5.6 µM to 40 µM depending on the cell line tested .
- Molecular Docking Studies : Molecular docking studies have indicated that the compound can effectively bind to the active sites of various RTKs, suggesting a mechanism where it can inhibit kinase activity and subsequently impede tumor cell proliferation . This binding was further supported by computational models that predicted favorable interactions with key residues within the kinase domains.
- Inflammatory Modulation : The compound's potential role as an IL-17A modulator suggests it may also influence inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation . This aspect warrants further investigation into its dual role as both an anticancer agent and an anti-inflammatory drug.
Q & A
Q. Advanced Research Focus
- Morpholino Group : Enhances solubility and bioavailability; replacing it with piperidine reduces kinase inhibition efficacy .
- Pyrazine Ring : Electron-deficient rings improve fluorescence properties but may reduce metabolic stability .
- Methylcyclohexyl Substituent : Bulky groups increase lipophilicity, enhancing blood-brain barrier penetration but potentially raising toxicity .
SAR Recommendation : Synthesize analogs with fluorinated or sulfonamide substituents to balance potency and pharmacokinetics .
What strategies resolve discrepancies in fluorescence data under varying experimental conditions?
Advanced Research Focus
Fluorescence intensity of benzamides is sensitive to:
- pH : Optimal at pH 5 due to protonation/deprotonation of morpholino and pyrazine groups .
- Temperature : Quenching observed above 25°C; use thermostatted cuvettes for consistency .
- Metal Ions : Chelation with Pb²⁺ or Cu²⁺ alters emission spectra. Pre-treat samples with EDTA to mitigate interference .
Troubleshooting : Validate data using internal standards (e.g., quinine sulfate) and replicate measurements (n=3) to reduce RSD% (<2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
